Z-6-Aminohexanoic acid
CAS No.: 1947-00-8
VCID: VC21537611
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-6-Aminohexanoic acid, commonly referred to as ε-aminocaproic acid or 6-aminocaproic acid, is a synthetic lysine derivative without an α-amino group. It is an ω-amino acid with a hydrophobic and flexible structure, which makes it versatile in various applications. This compound is primarily used as an antifibrinolytic drug, playing a crucial role in preventing excessive bleeding by inhibiting fibrinolysis. Additionally, it is utilized in the chemical synthesis of modified peptides and as a key component in the production of polyamide synthetic fibers like nylon-6 and nylon-66 . Synthesis MethodsThe synthesis of 6-aminohexanoic acid traditionally involves the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification using ion exchange resins . Recent advancements include biosynthetic methods using specific bacterial strains like Pseudomonas taiwanensis and Escherichia coli, which offer environmentally friendly and efficient production processes . 4.1. Medical Use6-Aminohexanoic acid is primarily used as an antifibrinolytic agent to prevent excessive bleeding during surgical procedures and in cases of trauma. It works by inhibiting plasminogen activators and plasmin, thus stabilizing blood clots. 4.2. Industrial UseIn the industrial sector, it serves as a starting material for the production of nylon-6 and nylon-66 polyamides. These materials are widely used in textiles, automotive parts, and other durable goods. 4.3. Chemical SynthesisIt is also used as a linker in the synthesis of biologically active compounds and modified peptides due to its flexible structure and ability to form stable bonds. Research FindingsRecent studies have highlighted the versatility of 6-aminohexanoic acid in various chemical and biological applications. Its role as a hydrophobic and flexible structural element makes it an attractive component in drug design and peptide synthesis . Additionally, advancements in biosynthesis have improved its production efficiency and reduced environmental impact . |
---|---|
CAS No. | 1947-00-8 |
Product Name | Z-6-Aminohexanoic acid |
Molecular Formula | C14H19NO4 |
Molecular Weight | 265.3 g/mol |
IUPAC Name | 6-(phenylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C14H19NO4/c16-13(17)9-5-2-6-10-15-14(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)(H,16,17) |
Standard InChIKey | RXQDBVWDABAAHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)O |
Synonyms | 1947-00-8;Z-6-Aminohexanoicacid;6-(((Benzyloxy)carbonyl)amino)hexanoicacid;N-Benzyloxycarbonyl-6-aminocaproicacid;N-Carbobenzoxy-epsilon-aminocaproicacid;6-{[(benzyloxy)carbonyl]amino}hexanoicacid;N-Cbz-6-aminohexanoicacid;RXQDBVWDABAAHL-UHFFFAOYSA-N;6-benzyloxycarbonylaminohexanoicacid;NSC-92812;SBB058049;6-(benzyloxycarbonylamino)hexanoicacid;N-benzyloxycarbonyl-6-aminohexanoicacid;6-[(phenylmethoxy)carbonylamino]hexanoicacid;6-(((Phenylmethoxy)carbonyl)amino)hexanoicacid;6-[[(Phenylmethoxy)carbonyl]amino]hexanoicacid;NSC92812;AC1L2MLM;AC1Q5WBZ;Z-?-Acp-OH;Cbz-|A-Aminocaproicacid;Z-epsilon-Aminocaproicacid;C4626_SIGMA;SCHEMBL125577;299529_ALDRICH |
PubChem Compound | 74758 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume